2-Amino-5-nitrobenzaldehyde
Overview
Description
2-Amino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 . The InChI key is BXXBQHFYNFGHNG-UHFFFAOYSA-N . Further structural analysis or visualization is not provided in the retrieved sources.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
1. Synthesis and Characterization in Food Safety
A study by Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites. These derivatives were used as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin, crucial for ensuring food safety.
2. Stereoselective Synthesis
In the field of organic chemistry, Xu et al. (2014) developed a highly stereoselective synthesis method for 2-aminobenzylidene derivatives. This synthesis used 5-nitro/cyano-activated 2-halobenzaldehydes, including variants of 2-amino-5-nitrobenzaldehyde, demonstrating its versatility in organic synthesis.
3. Methodology in Chemical Synthesis
Feng Dan-q (2013) introduced a new method for synthesizing 2-Amino-3,5-dibromobenzaldehyde, which could involve the use of similar compounds like this compound. This synthesis demonstrated an efficient and safe approach to producing such chemicals, which are essential in various chemical syntheses.
4. Actinometry in Photochemistry
2-Nitrobenzaldehyde, closely related to this compound, was found to be a useful actinometer in solution and ice photochemistry by Galbavy et al. (2010). This research highlights the potential application of this compound in studying photochemical processes.
5. Protein Chemistry
In protein chemistry, Friedman et al. (2009) explored the reductive alkylation of proteins with substituted nitrobenzaldehydes, demonstrating the potential for this compound in protein modification under mild conditions.
6. Residue Monitoring in Aquatic Products
The determination of nitrofuran metabolites in aquatic products was enhanced by a method using 2-nitrobenzaldehyde derivatization, as studied by Zhang et al. (2016). This underscores the importance of this compound derivatives in environmental monitoring and food safety.
7.
Radiopharmaceutical SynthesisOrlovskaja et al. (2016) developed fluorine-18 labeled benzaldehydes, including derivatives of nitrobenzaldehyde, for use as precursors in synthesizing radiopharmaceuticals for positron emission tomography. This research suggests the potential of this compound in the development of diagnostic agents in nuclear medicine (Orlovskaja et al., 2016).
8. Crystallography Studies
In crystallography, the structure of compounds like 3,4-Dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine, related to this compound, was studied by Asiri et al. (2010). Such studies are crucial for understanding molecular interactions and the design of new materials (Asiri et al., 2010).
9. Aldol Reactions in Organic Chemistry
Nakagawa et al. (1985) explored the use of Zn2+ complexes of α-amino acid esters for aldol condensations with p-nitrobenzaldehyde. This study implies that derivatives like this compound could play a role in similar catalytic processes (Nakagawa et al., 1985).
10. Reduction and Allylation in Organic Synthesis
Cho et al. (2002) investigated the simultaneous allylation and reduction of various nitrobenzaldehydes, which could include compounds like this compound. This study is significant for the development of novel organic synthesis methods (Cho et al., 2002).
Properties
IUPAC Name |
2-amino-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBQHFYNFGHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299362 | |
Record name | 2-amino-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56008-61-8 | |
Record name | 2-Amino-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56008-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 129607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56008-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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